molecular formula C23H19F3N4O5S B11615280 methyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-4,5-dimethoxybenzoate

methyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-4,5-dimethoxybenzoate

Cat. No.: B11615280
M. Wt: 520.5 g/mol
InChI Key: PXFYQTPTWVHADV-UHFFFAOYSA-N
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Description

Methyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-4,5-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiazole ring, a pyrazole ring, and a benzoate ester, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-4,5-dimethoxybenzoate typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.

    Synthesis of the Pyrazole Ring:

    Coupling of the Rings: The benzothiazole and pyrazole rings are coupled through a condensation reaction with an appropriate aldehyde or ketone.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole and pyrazole rings.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The methoxy groups on the benzoate ester can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzothiazole and pyrazole rings.

    Reduction: Reduced forms of the compound with altered carbonyl groups.

    Substitution: Derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Methyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-4,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that interact with the benzothiazole and pyrazole rings.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-4-methoxybenzoate: Similar structure but with one less methoxy group.

    Methyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-4,5-dihydroxybenzoate: Similar structure but with hydroxy groups instead of methoxy groups.

Properties

Molecular Formula

C23H19F3N4O5S

Molecular Weight

520.5 g/mol

IUPAC Name

methyl 2-[1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethylideneamino]-4,5-dimethoxybenzoate

InChI

InChI=1S/C23H19F3N4O5S/c1-11(27-14-10-16(34-3)15(33-2)9-12(14)21(32)35-4)18-19(23(24,25)26)29-30(20(18)31)22-28-13-7-5-6-8-17(13)36-22/h5-10,29H,1-4H3

InChI Key

PXFYQTPTWVHADV-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC(=C(C=C1C(=O)OC)OC)OC)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F

Origin of Product

United States

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